1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol
CAS No.: 910866-32-9
Cat. No.: VC13410275
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910866-32-9 |
|---|---|
| Molecular Formula | C8H5F5O |
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |
| Standard InChI Key | QBWJVZAJXYEFOE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C(C(F)(F)F)O |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound’s systematic name is 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol, with the molecular formula C₈H₅F₅O and a molecular weight of 212.12 g/mol .
Structural Characteristics
The molecule consists of:
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A 2,4-difluorophenyl group (aromatic ring with fluorine at positions 2 and 4).
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A 2,2,2-trifluoroethyl alcohol moiety (-CF₃CH₂OH), which enhances acidity (pKa ≈ 12.4) compared to non-fluorinated alcohols .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 886371-05-7 | |
| InChI | InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
| SMILES | C1=CC(=C(C=C1F)F)C(CO)(F)F | |
| Refractive Index | 1.488 (estimated) |
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via catalytic hydrogenation or hydride reduction of its ketone precursor, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-05-7) .
Reduction of Trifluoroethanone
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Co-catalyst: Aliphatic tertiary amines (e.g., triethylamine) .
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Conditions: Hydrogen pressure (29–48 bar), 175°C, 80–110 minutes .
Alternative Methods
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Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with trifluoroacetaldehyde.
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Hydrogenolysis: Using fluoral hydrate derivatives in trifluoroethanol solvent .
Table 2: Synthesis Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ni/TEA | 175 | >95 | |
| Grignard Reaction | - | 25 | 70–80 |
Physicochemical Properties
Physical Properties
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Density: ~1.506 g/cm³ (analogous to 2',4'-dichloro-2,2,2-trifluoroacetophenone) .
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Boiling Point: Estimated 229–235°C (extrapolated from chlorinated analogs) .
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Solubility: Miscible with polar solvents (e.g., ethanol, acetone); immiscible with alkanes .
Chemical Reactivity
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Acidity: Enhanced acidity due to -CF₃ group (pKa ≈ 12.4 vs. ~16 for ethanol) .
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Hydrogen Bonding: Forms stable complexes with Lewis bases (e.g., THF, pyridine) .
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Oxidation: Yields trifluoroacetic acid derivatives under strong oxidizing conditions .
Applications
Pharmaceutical Intermediate
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Drug Synthesis: Precursor for fluorinated anesthetics (e.g., analogs of isoflurane) .
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Enzyme Inhibition: Competitively inhibits alcohol dehydrogenase (Ki ≈ 10⁻⁴ M) .
Biochemical Research
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Protein Stabilization: Stabilizes α-helix and β-sheet conformations in peptides at 20–30% v/v .
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Solvent for NMR: Enhances solubility of hydrophobic peptides in aqueous mixtures .
Industrial Uses
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Fluorous Chemistry: Acts as a co-solvent in biphasic systems for fluorocarbon synthesis .
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Polymer Processing: Solvent for fluorinated nylons and resins .
Table 3: Application Overview
Comparative Analysis with Analogues
Structural Analogues
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1-(3-Fluorophenyl)-2,2,2-trifluoroethanol: Lower log P (2.64) due to reduced fluorine content.
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1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol: Higher density (1.58 g/cm³) and toxicity .
Table 4: Analogue Comparison
| Compound | log P | Boiling Point (°C) | Key Use |
|---|---|---|---|
| 1-(2,4-Difluorophenyl)-2,2,2-TFE | 2.94 | 229–235 | Drug synthesis |
| 1-(3-Fluorophenyl)-2,2,2-TFE | 2.64 | 218–225 | Enzyme studies |
| 2,2,2-Trifluoroethanol | 1.07 | 74 | Solvent |
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